![molecular formula C13H9ClN2OS B2419867 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 68192-59-6](/img/structure/B2419867.png)
6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Overview
Description
6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known as CPMPC, is a novel compound with a wide range of applications in both scientific research and laboratory experiments. It is a heterocyclic compound with a unique structure that is composed of a nitrogen atom, a benzene ring, a methylsulfanyl group, and a carbonitrile group. CPMPC has been studied for its potential use in the synthesis of other compounds, as well as for its potential therapeutic applications.
Scientific Research Applications
- CPCP serves as a valuable building block in organic synthesis. Its pinacol boronic ester functionality allows for diverse functionalization strategies. While many protocols focus on alkyl boronic esters’ functionalizing deboronation, protodeboronation of 1° , 2° , and 3° alkyl boronic esters using a radical approach has been reported . This method expands the toolbox for creating complex organic molecules.
- The catalytic protodeboronation of pinacol boronic esters enables a novel transformation: formal anti-Markovnikov alkene hydromethylation . By pairing protodeboronation with a Matteson–CH₂–homologation, researchers can achieve this valuable yet previously unknown reaction. Applications include the synthesis of bioactive compounds like (−)-Δ8-THC and cholesterol .
- CPCP has found utility in the formal total synthesis of natural products. For instance:
Organic Synthesis and Building Blocks
Hydromethylation of Alkenes
Natural Product Synthesis
properties
IUPAC Name |
6-(4-chlorophenyl)-4-methylsulfanyl-2-oxo-1H-pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c1-18-12-6-11(16-13(17)10(12)7-15)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOADGFNWKRPBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=O)NC(=C1)C2=CC=C(C=C2)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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